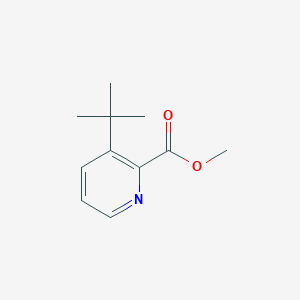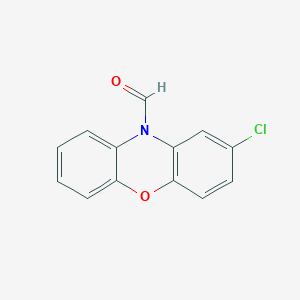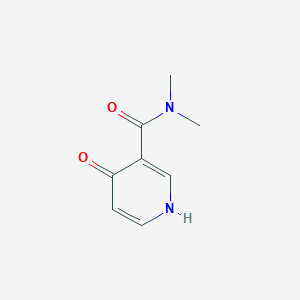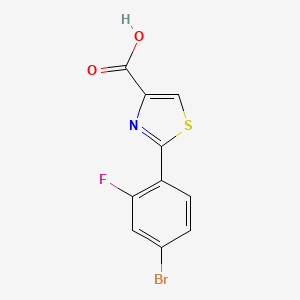
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. The presence of bromine and fluorine atoms on the phenyl ring adds to its unique chemical properties. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde. For instance, the reaction of 4-bromo-2-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide can yield the thiazole ring.
-
Carboxylation: : The introduction of the carboxylic acid group can be achieved through a carboxylation reaction. This can be done by treating the thiazole derivative with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
-
Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For instance, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
-
Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Amino or alkoxy derivatives of the original compound.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl or diaryl derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the thiazole ring and the halogenated phenyl group allows it to form strong interactions with biological targets, potentially leading to the disruption of normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)thiazole-4-carboxylic acid
- 2-(4-Bromo-2-chlorophenyl)thiazole-4-carboxylic acid
- 2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylic acid
Uniqueness
2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance its ability to interact with biological targets and may provide distinct advantages in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C10H5BrFNO2S |
|---|---|
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Clé InChI |
WFVIDNFOBPXHAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


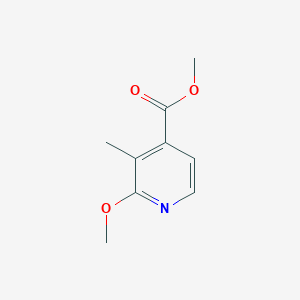
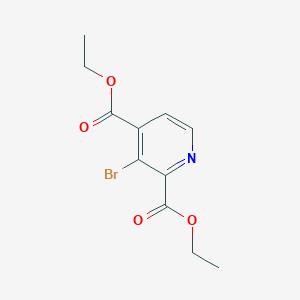
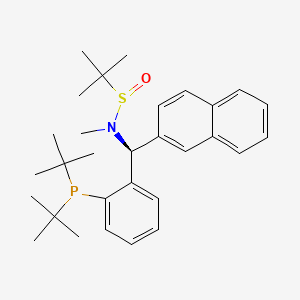
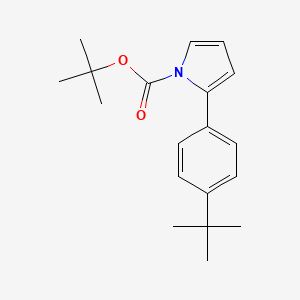
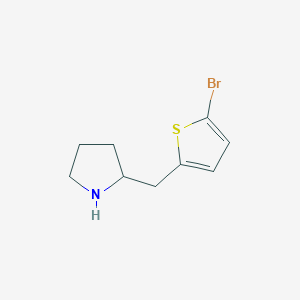
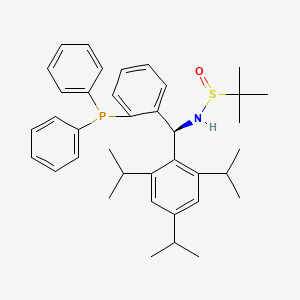

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)


